molecular formula C23H20Cl4N2O5S B2672525 N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide CAS No. 338967-74-1

N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide

Cat. No. B2672525
CAS RN: 338967-74-1
M. Wt: 578.28
InChI Key: SZMSOLMOXXHDNH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide is a useful research compound. Its molecular formula is C23H20Cl4N2O5S and its molecular weight is 578.28. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide, due to its complex structure, has been the subject of synthesis and characterization studies to explore its potential applications in various fields. Research has focused on the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, using methyl chloroacetate. This process involves using sulfonyl chloride as a chlorination agent, highlighting the role of solvent polarity in chlorination efficiency (Wang et al., 2011).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral properties of related compounds have been evaluated, demonstrating significant potential in medical research. For instance, a novel anilidoquinoline derivative showed therapeutic efficacy in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008). Similarly, new compounds containing β-lactam, cyclic imide, and sulfonamido groups have exhibited high biological activity, pointing towards their use in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Chemiluminescence and Fluorescence

Research into the structural aspects and properties of amide-containing isoquinoline derivatives has revealed interesting findings regarding their chemiluminescence and fluorescence. These compounds, upon interaction with certain substances or under specific conditions, exhibit enhanced fluorescence emissions, suggesting their potential application in chemical sensing and imaging (Karmakar et al., 2007).

Pharmaceutical Applications

The acetamide moiety, a common functional group in many pharmaceutical products, has been explored through the synthesis of derivatives such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K). These compounds serve as versatile equivalents of N-acetamide and protected nitrogen nucleophiles, highlighting their importance in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl4N2O5S/c1-33-10-11-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-8-4-16(25)5-9-18)14-23(30)28-17-6-2-15(24)3-7-17/h2-9,12-13H,10-11,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMSOLMOXXHDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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